(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol
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Overview
Description
The compound (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol is a complex carbohydrate derivative It is characterized by multiple hydroxyl groups and a phenoxy group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol typically involves the protection of hydroxyl groups, glycosylation reactions, and subsequent deprotection steps. Common protecting groups used include benzyl and acetyl groups. The glycosylation reaction often employs a glycosyl donor and acceptor under acidic or basic conditions to form the glycosidic bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups replacing the phenoxy group .
Scientific Research Applications
(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in cellular processes and interactions with proteins and enzymes.
Industry: Utilized in the production of specialized materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites on proteins, influencing their activity and function . The phenoxy group may also play a role in modulating these interactions by providing additional binding sites or altering the compound’s overall conformation .
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4S,5R,6S)-2-[[(2S,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol
- (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Uniqueness
The uniqueness of (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol lies in its specific arrangement of hydroxyl and phenoxy groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C18H26O10 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O10/c1-8-11(19)13(21)15(23)17(26-8)25-7-10-12(20)14(22)16(24)18(28-10)27-9-5-3-2-4-6-9/h2-6,8,10-24H,7H2,1H3/t8-,10+,11-,12+,13+,14-,15+,16+,17+,18+/m0/s1 |
InChI Key |
YMWAJUDTWAOKCL-UFPFTUSTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=CC=C3)O)O)O)O)O)O |
Origin of Product |
United States |
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